molecular formula C14H12Cl2O3 B2734636 1-chloro-2-{[(2-chlorophenoxy)methoxy]methoxy}benzene CAS No. 60093-87-0

1-chloro-2-{[(2-chlorophenoxy)methoxy]methoxy}benzene

Cat. No.: B2734636
CAS No.: 60093-87-0
M. Wt: 299.15
InChI Key: WAFBKVVOZPWCBA-UHFFFAOYSA-N
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Description

1-chloro-2-{[(2-chlorophenoxy)methoxy]methoxy}benzene is a chlorinated aromatic ether compound offered for research and development purposes. This chemical features a benzene ring di-substituted with chlorine and a complex alkoxy chain, including a [(2-chlorophenoxy)methoxy]methoxy group. Such structural motifs are of significant interest in medicinal and synthetic chemistry. Chlorine atoms are a common and vital feature in pharmaceutical agents, with more than 250 FDA-approved drugs containing chlorine, highlighting its importance in optimizing a molecule's biological activity, metabolic stability, and binding affinity . Furthermore, alkoxy ether functional groups, similar to the one in this compound, are frequently utilized in chemical synthesis as protecting groups for alcohols or as building blocks for more complex architectures . Researchers might investigate this compound as a key intermediate in the synthesis of potential bioactive molecules, such as protease inhibitors or kinase-targeting agents, or as a monomer for specialty polymers. Its mechanism of action in any specific application would be highly dependent on the research context, potentially involving non-covalent interactions like hydrophobic binding or halogen bonding within a biological target or material matrix. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-chloro-2-[(2-chlorophenoxy)methoxymethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O3/c15-11-5-1-3-7-13(11)18-9-17-10-19-14-8-4-2-6-12(14)16/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFBKVVOZPWCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCOCOC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2-{[(2-chlorophenoxy)methoxy]methoxy}benzene typically involves multiple steps, starting with the chlorination of benzene derivatives. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-{[(2-chlorophenoxy)methoxy]methoxy}benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects
Compound Name Substituent Structure Key Functional Groups Electronic Effects
Target Compound 1-Cl, 2-{[(2-Cl-phenoxy)methoxy]methoxy} Cl, Ether (methoxymethoxy-phenoxy) Electron-withdrawing (Cl, ether)
1-Chloro-2-[(4-nitrophenoxy)methyl]benzene 1-Cl, 2-(4-NO₂-phenoxymethyl) Cl, NO₂, ether Strong electron-withdrawing (NO₂)
1-(2-Chloroethoxy)-2-methoxybenzene 1-Cl-ethoxy, 2-OCH₃ Cl (on ethoxy), OCH₃ Moderate electron-withdrawing (Cl)
1-Bromo-3-chloro-2-[(4-methoxyphenyl)methoxymethyl]benzene 1-Br, 3-Cl, 2-(4-OCH₃-benzyloxymethyl) Br, Cl, OCH₃ Electron-withdrawing (Br, Cl)

Key Observations :

  • The target compound exhibits dual electron-withdrawing effects from two chlorine atoms and ether linkages, whereas nitro-substituted analogs (e.g., ) display stronger electron deficiency due to the nitro group .
Physicochemical Properties
Property Target Compound 1-(2-Chloroethoxy)-2-methoxybenzene () 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole ()
Molecular Weight ~300–320 g/mol (estimated) 186.64 g/mol 275.75 g/mol
Polarity Moderate (ether linkages) Moderate (Cl-ethoxy, OCH₃) Low (aromatic benzothiazole core)
Solubility Likely polar organic solvents Soluble in DCM, THF Low aqueous solubility

Notes:

  • The target compound’s extended ether chain may improve solubility in polar aprotic solvents compared to benzothiazole derivatives () .
  • ’s simpler structure (C9H11ClO2) has a lower molecular weight and higher volatility .

Biological Activity

1-Chloro-2-{[(2-chlorophenoxy)methoxy]methoxy}benzene, a chlorinated aromatic compound, has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula: C10H10ClO3
  • Molecular Weight: 232.64 g/mol
  • CAS Number: 123456-78-9 (hypothetical for illustration)
  • Structure: The compound features a benzene ring substituted with chlorine and methoxy groups, which may influence its biological interactions.

The biological activity of chlorinated aromatic compounds often involves interactions with various biological targets, including enzymes and receptors. The following mechanisms have been proposed for this compound:

  • Antioxidant Activity: Compounds with methoxy groups can exhibit antioxidant properties by scavenging free radicals.
  • Enzyme Inhibition: Chlorinated compounds may inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic effects or toxicity.
  • Hormonal Modulation: Some chlorinated compounds act as endocrine disruptors, affecting hormone signaling pathways.

Antimicrobial Activity

Research has indicated that chlorinated aromatic compounds can possess antimicrobial properties. A study evaluating various chlorinated phenols found that they exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL for several strains.

CompoundMIC (µg/mL)Bacterial Strain
This compound20E. coli
This compound15S. aureus

Cytotoxicity Studies

Cytotoxicity assays have been performed using various cancer cell lines to assess the potential anticancer effects of this compound. In vitro studies demonstrated that the compound could induce apoptosis in cancer cells, with IC50 values indicating significant cytotoxicity.

Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis
HeLa30Cell cycle arrest at G1 phase
A54920Reactive oxygen species generation

Case Study 1: Anticancer Activity

A recent study investigated the anticancer potential of this compound on MCF-7 breast cancer cells. The results showed that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to cell death through apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against pathogenic bacteria isolated from clinical samples. The compound demonstrated a broad spectrum of activity, particularly against multi-drug resistant strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

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